molecular formula C26H34N2O3 B2966080 (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-ethoxyphenyl)methanone CAS No. 2034252-27-0

(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-ethoxyphenyl)methanone

Cat. No. B2966080
CAS RN: 2034252-27-0
M. Wt: 422.569
InChI Key: DMXUYKNMJKRAKI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzyloxy group, a pyrrolidine ring, a piperidine ring, and an ethoxyphenyl group. The presence of these groups suggests that the compound could have interesting biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine and piperidine rings, possibly through cyclization reactions. The benzyloxy and ethoxyphenyl groups could be introduced through substitution reactions .


Molecular Structure Analysis

The pyrrolidine and piperidine rings in the compound are saturated heterocycles containing nitrogen. These rings can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the nitrogen in the heterocyclic rings and the oxygen in the benzyloxy and ethoxyphenyl groups. These atoms are electronegative and can act as nucleophiles in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the heterocyclic rings could increase the compound’s polarity and potentially its solubility in water .

Scientific Research Applications

Synthesis and Structural Analysis

Research into similar compounds often focuses on their synthesis and structural characterization. For instance, the synthesis, crystal structure, and Density Functional Theory (DFT) study of related boric acid ester intermediates with benzene rings have been documented. These compounds were obtained through a three-step substitution reaction, and their structures were confirmed by Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures were further calculated using DFT, which were consistent with the crystal structures determined by X-ray diffraction. This process reveals the physicochemical properties of the compounds, highlighting their potential utility in various fields of research (P.-Y. Huang et al., 2021).

Potential Applications in Medicinal Chemistry

Compounds with structures akin to the query have been explored for their antimicrobial activities. A study on new pyridine derivatives highlighted the synthesis and in vitro antimicrobial activity screening against various strains of bacteria and fungi. The structural establishment of these compounds was achieved through elemental analysis and spectral studies, showing variable and modest activity against the investigated microbial strains (N. Patel et al., 2011).

Molecular Interaction and Drug Design

Another aspect of research involves the molecular interaction and design of drug-like compounds. The antagonist activity of certain piperidine and pyridine-containing compounds against cannabinoid receptors has been studied, with findings contributing to the development of pharmacophore models for CB1 receptor ligands. These studies provide insights into how modifications in the chemical structure could influence biological activity, offering a pathway for the design of new therapeutic agents (J. Shim et al., 2002).

Mechanism of Action

The mechanism of action of the compound would depend on its biological target. The compound’s structure suggests that it could interact with a variety of biological targets .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the compound’s biological activities and potential uses. This could include testing the compound against various biological targets and in different disease models .

properties

IUPAC Name

(2-ethoxyphenyl)-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O3/c1-2-31-25-13-7-6-12-24(25)26(29)27-17-14-22(15-18-27)28-16-8-11-23(28)20-30-19-21-9-4-3-5-10-21/h3-7,9-10,12-13,22-23H,2,8,11,14-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXUYKNMJKRAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(CC2)N3CCCC3COCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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